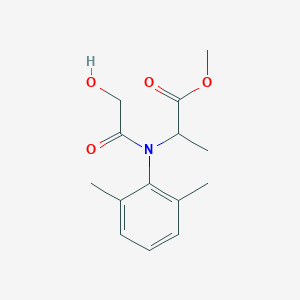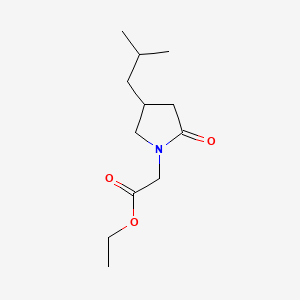![molecular formula C14H12Cl2 B13412345 1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene CAS No. 77008-64-1](/img/structure/B13412345.png)
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene is an organic compound with the molecular formula C14H12Cl2 and a molecular weight of 251.151 g/mol . This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a 1-(4-chlorophenyl)ethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene typically involves the chlorination of 1-(4-chlorophenyl)ethylbenzene. One common method includes the reaction of 1-(4-chlorophenyl)ethylbenzene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions . Industrial production methods often employ similar chlorination processes but on a larger scale, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms act as leaving groups, allowing the formation of new covalent bonds with nucleophiles . This mechanism is crucial in its biological activity and its role as an intermediate in various synthetic processes.
Comparación Con Compuestos Similares
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene: This compound has additional chlorine atoms, which can influence its reactivity and applications.
1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene: Similar in structure but with different substitution patterns, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various chemical and pharmaceutical applications.
Propiedades
Número CAS |
77008-64-1 |
|---|---|
Fórmula molecular |
C14H12Cl2 |
Peso molecular |
251.1 g/mol |
Nombre IUPAC |
1-chloro-3-[1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H12Cl2/c1-10(11-5-7-13(15)8-6-11)12-3-2-4-14(16)9-12/h2-10H,1H3 |
Clave InChI |
RCBXKRCNRRAKLO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



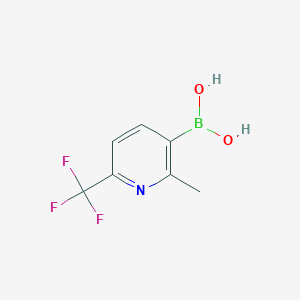
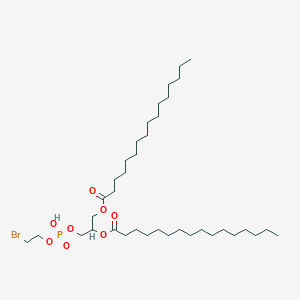




![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)
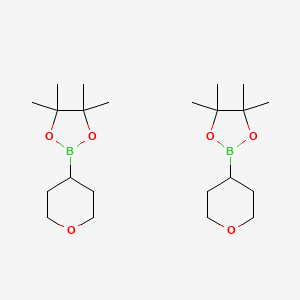
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)
